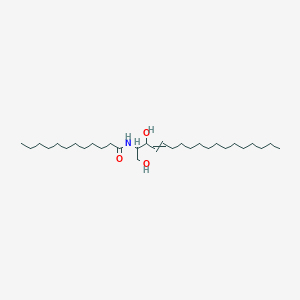
MBC-11 trisodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MBC-11 trisodium involves the covalent bonding of HEDP with cytarabine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of both components. The process involves the activation of the phosphonate group in HEDP, followed by its reaction with the hydroxyl group of cytarabine to form a stable ester linkage .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MBC-11 trisodium undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage between HEDP and cytarabine can be hydrolyzed under acidic or basic conditions, leading to the release of the individual components.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonate and hydroxyl groups.
Substitution: The phosphonate group in HEDP can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: HEDP and cytarabine.
Oxidation: Oxidized forms of HEDP and cytarabine.
Reduction: Reduced forms of HEDP and cytarabine.
Substitution: Substituted derivatives of HEDP
Scientific Research Applications
MBC-11 trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of bisphosphonate conjugates and their interactions with various biological molecules.
Biology: Investigated for its effects on bone metabolism and its potential to inhibit bone resorption.
Medicine: Explored as a therapeutic agent for treating tumor-induced bone disease and other bone-related disorders.
Industry: Utilized in the development of bone-targeting drug delivery systems and as a reference compound in pharmaceutical research .
Mechanism of Action
MBC-11 trisodium exerts its effects through a combination of the bone-targeting properties of HEDP and the cytotoxic effects of cytarabine. The compound binds to bone tissues, particularly at sites of high bone turnover, and delivers cytarabine directly to the tumor cells. Cytarabine inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination, leading to the death of rapidly dividing tumor cells .
Comparison with Similar Compounds
Similar Compounds
Zoledronate: Another bisphosphonate used for treating bone diseases, but it does not have the cytotoxic component of cytarabine.
Alendronate: A bisphosphonate used for osteoporosis treatment, lacking the antimetabolite component.
Pamidronate: Similar to zoledronate, used for bone diseases but without the cytotoxic effects
Properties
Molecular Formula |
C11H20N3NaO14P3 |
|---|---|
Molecular Weight |
534.20 g/mol |
InChI |
InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1 |
InChI Key |
MMTNYCOGGHXEIF-UIRRGPDLSA-N |
Isomeric SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na] |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


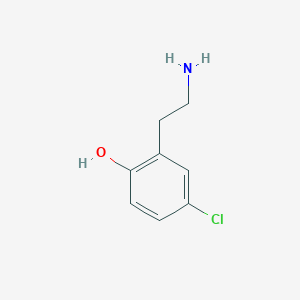
![Pyrazolo[1,5-a]pyrazine-2,3,5(4H)-tricarboxylic acid, 6,7-dihydro-, 3-methyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B13386234.png)
![3-ethenyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B13386238.png)

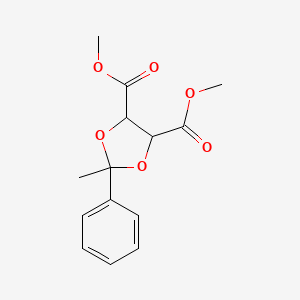
![(1S,2S)-1,2-bis[(2R)-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol](/img/structure/B13386266.png)
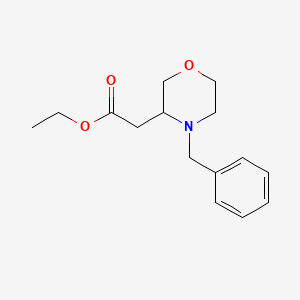
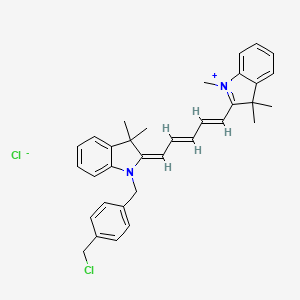
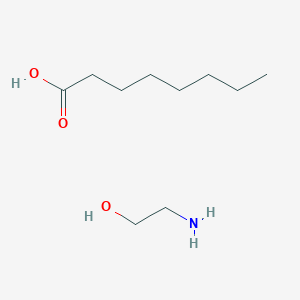

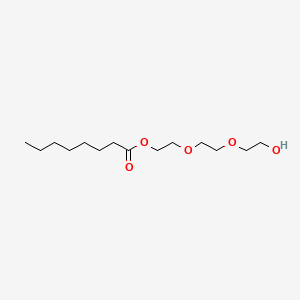
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
